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Compound of Interest

Compound Name: AIE-Cbz-LD-C7

L  Get Quote

Cat. No.: B12407898

Introduction

AIE-Cbz-LD-C7, hereafter referred to as A-C7, is a fluorescent probe with aggregation-induced
emission (AIE) characteristics, specifically designed for the imaging and tracking of lipid
droplets (LDs) in living cells. This carbazole-based probe offers high selectivity, good
photostability, and a high signal-to-noise ratio, making it an excellent tool for studying the
dynamics of LDs in various biological processes such as lipophagy and ferroptosis. These

application notes provide a detailed protocol for the use of A-C7 for staining LDs in cultured
cells.

Product Information

Product Name

AIE-Cbz-LD-C7 (A-C7)

Molecular Formula

C38H36N40

Molecular Weight

572.72 g/mol

Fluorescence

Aggregation-Induced Emission

Target

Lipid Droplets

Storage

Store at -20°C, protect from light.

Spectral Properties
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The A-C7 probe exhibits optimal fluorescence in a non-polar environment, characteristic of lipid

droplets.
Parameter Wavelength (nm)
Excitation Maximum (Aex) 488
Emission Maximum (Aem) 650

Quantitative Data Summary

The following table summarizes the key quantitative parameters of the A-C7 probe based on
experimental findings.

Parameter Value
Recommended Working Concentration 10 uM
Optimal Incubation Time 30 minutes
Quantum Yield (in Toluene) 0.43
Photostability High

Experimental Protocols

This section provides a detailed protocol for staining lipid droplets in cultured mammalian cells
using the A-C7 probe.

Materials

A-C7 probe

Dimethyl sulfoxide (DMSO, anhydrous)

Phosphate-buffered saline (PBS, pH 7.4)

Cell culture medium (e.g., DMEM)
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Fetal bovine serum (FBS)
Penicillin-Streptomycin solution
Mammalian cells (e.g., HeLa, HepG2)

Confocal microscope with appropriate filter sets

Preparation of Reagents

A-C7 Stock Solution (1 mM): Dissolve 1 mg of A-C7 in 1.75 mL of DMSO. Mix thoroughly by
vortexing. Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw
cycles.

A-C7 Working Solution (10 uM): Dilute the 1 mM stock solution 1:100 in cell culture medium.
For example, add 10 pL of 1 mM A-C7 stock solution to 990 pL of pre-warmed complete cell
culture medium. Prepare this solution fresh for each experiment.

Cell Culture and Staining Procedure

Cell Seeding: Plate cells in a suitable imaging dish or plate (e.g., glass-bottom dishes or 96-
well plates) and culture until they reach the desired confluency (typically 60-80%).

Cell Treatment (Optional): If studying specific cellular processes, treat the cells with
appropriate inducers or inhibitors (e.g., oleic acid to induce lipid droplet formation, or erastin
to induce ferroptosis).

Staining: Remove the cell culture medium and wash the cells once with PBS. Add the freshly
prepared 10 uM A-C7 working solution to the cells.

Incubation: Incubate the cells for 30 minutes at 37°C in a CO2 incubator.

Washing: Remove the staining solution and wash the cells three times with PBS to remove
any unbound probe.

Imaging: Add fresh cell culture medium or PBS to the cells and proceed with imaging using a
confocal microscope.
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Confocal Microscopy Imaging

o Excitation: Use a 488 nm laser line.
o Emission: Collect the fluorescence signal in the range of 600-700 nm.

» Objective: Use a high-magnification oil-immersion objective (e.g., 63x or 100x) for optimal
resolution of lipid droplets.

e Image Acquisition: Acquire images with appropriate settings for laser power, gain, and
pinhole size to obtain a good signal-to-noise ratio while minimizing phototoxicity.

Experimental Workflow

The following diagram illustrates the overall workflow for A-C7 staining of lipid droplets in
cultured cells.
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Experimental workflow for A-C7 staining.

Signaling Pathway Diagram: Lipophagy
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A-C7 can be used to visualize the process of lipophagy, where lipid droplets are engulfed by
autophagosomes and delivered to lysosomes for degradation. The following diagram illustrates
this signaling pathway.
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Lipophagy signaling pathway.

Troubleshooting
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Issue

Possible Cause

Solution

No or weak fluorescence

signal

- Incorrect filter settings- Low
probe concentration-
Insufficient incubation time-

Cells are not healthy

- Verify excitation and emission
wavelengths- Increase probe
concentration or incubation

time- Check cell viability

High background fluorescence

- Incomplete washing- Probe

precipitation

- Increase the number of
washing steps- Ensure the
working solution is freshly

prepared and well-dissolved

Phototoxicity or

photobleaching

- High laser power- Long

exposure time

- Reduce laser power and
exposure time- Use an anti-
fade mounting medium if fixing

cells

 To cite this document: BenchChem. [Application Notes and Protocols for A-C7 Staining of
Lipid Droplets]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12407898#aie-cbz-ld-c7-staining-protocol-for-lipid-

droplets]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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